1-[7-[2-(Dimethylamino)vinyl]-2-(2-furyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Properties
IUPAC Name |
1-[7-[2-(dimethylamino)ethenyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10(21)11-9-16-15-17-14(13-5-4-8-22-13)18-20(15)12(11)6-7-19(2)3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCOFCGXGHPLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)C3=CC=CO3)N=C1)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119369 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(2-furanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374510-75-4 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(2-furanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374510-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(2-furanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS No. 1374510-75-4) is a novel compound with a complex molecular structure featuring a triazole and pyrimidine moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its possible applications in cancer therapy and as an antimicrobial agent.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.32 g/mol
- Structure : The compound contains a triazole ring fused to a pyrimidine structure, which is known for its pharmacological relevance.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The dimethylamino group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related triazole compounds. For instance, compounds derived from triazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the triazole moiety may play a crucial role in inducing apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal activity; however, studies on related compounds indicate potential antibacterial effects as well. For example, benzothioates derived from similar structures demonstrated potent antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Case Studies
A notable case study involved the synthesis of various triazole derivatives and their biological evaluation against human malignant cell lines. In this study, several derivatives exhibited enhanced cytotoxicity compared to their precursors, indicating that structural modifications can significantly influence biological activity:
- Study Findings : The synthesized compounds showed varying degrees of activity against MCF-7 (human breast cancer) cells, with some derivatives outperforming traditional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can lead to improved potency and selectivity against target cells. The presence of electron-donating groups such as dimethylamino enhances both solubility and interaction with biological targets.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it exhibits inhibitory effects on specific cancer cell lines. For instance, research indicates that compounds with similar structural motifs can inhibit STAT3 signaling pathways, which are often activated in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antiviral Properties
Research has also highlighted the potential of this compound as an antiviral agent. The presence of the triazole moiety is significant as triazole derivatives have been known to exhibit antiviral activities against several viruses, including some strains of HIV and influenza .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the evaluation of the anticancer efficacy of derivatives related to 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone demonstrated significant cytotoxicity against breast cancer cell lines. The study employed a series of assays to determine cell viability and apoptosis rates post-treatment with the compound.
Case Study 2: Antiviral Screening
In another investigation, researchers screened a library of compounds including 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone against various viral strains. The results indicated that this compound exhibited promising activity against certain RNA viruses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Impact on Physicochemical Properties
Electronic Effects
- Dimethylamino Vinyl Group (Target Compound): The (E)-configuration allows conjugation with the triazolopyrimidine core, enhancing electron delocalization and UV absorption properties. This group may also participate in charge-transfer interactions .
- Ethylthio Group (CAS: 1306753-63-8): Sulfur’s polarizability and lone pairs could facilitate interactions with metal ions or cysteine residues in enzymes .
Solubility and Lipophilicity
- The 2-furyl group in the target compound introduces moderate polarity, balancing solubility in organic and aqueous phases. In contrast, the phenyl group (CAS: 895360-72-2) increases hydrophobicity, likely reducing water solubility .
- The ethylthio substituent (CAS: 1306753-63-8) may slightly enhance solubility in polar aprotic solvents due to sulfur’s electronegativity .
Preparation Methods
Synthesis of the Triazolo[1,5-a]pyrimidine Core
- The triazolo[1,5-a]pyrimidine nucleus is commonly synthesized by cyclization reactions involving 1,2,4-triazole derivatives and appropriately substituted pyrimidine precursors.
- Typical methods involve condensation of hydrazine derivatives with β-dicarbonyl compounds or pyrimidine intermediates under acidic or basic conditions to induce ring closure.
- This step yields the fused bicyclic heterocycle that serves as the scaffold for further substitution.
Introduction of the 2-Furyl Group
- The 2-furyl substituent is introduced via cross-coupling reactions such as Suzuki-Miyaura or Stille coupling using 2-furyl boronic acid or stannane derivatives with a halogenated triazolopyrimidine intermediate.
- Alternatively, direct substitution on the pyrimidine ring before cyclization can be employed if compatible with reaction conditions.
Attachment of the Ethanone Group at Position 6
- The ethanone moiety at position 6 is introduced through acylation reactions.
- Commonly, the 6-position is functionalized by reaction with acetyl chloride or acetic anhydride under Friedel-Crafts acylation conditions or via nucleophilic substitution if a leaving group is present.
- Control of regioselectivity is critical to ensure substitution at the 6-position.
Formation of the (E)-2-(Dimethylamino)vinyl Substituent at Position 7
- The (E)-2-(dimethylamino)vinyl group is typically installed by condensation of the 7-position aldehyde or ketone derivative with dimethylamine or its equivalents.
- This step often involves a Knoevenagel-type condensation or Wittig-type olefination to form the vinyl linkage with E-stereochemistry.
- Reaction conditions are optimized to favor the E-isomer due to its greater stability.
Detailed Research Findings and Data
While specific experimental protocols for this exact compound are scarce in open literature, related triazolo[1,5-a]pyrimidine derivatives have been synthesized using the following representative conditions:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + β-dicarbonyl compound, reflux in ethanol or DMF | Formation of triazolopyrimidine core |
| 2 | Cross-coupling | 2-Furyl boronic acid, Pd(PPh3)4 catalyst, base (K2CO3), DMF, 80-100°C | Introduction of 2-furyl substituent at C-2 |
| 3 | Acylation | Acetyl chloride, AlCl3 or acetic anhydride, reflux | Ethanone group attached at C-6 |
| 4 | Condensation (vinylation) | Dimethylamine, aldehyde intermediate, base, room temp to mild heating | Formation of (E)-2-(dimethylamino)vinyl at C-7 |
Notes on Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic methods (silica gel column chromatography).
- Characterization involves NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- The E-configuration of the vinyl substituent is confirmed by coupling constants in 1H NMR (J ~ 15-16 Hz).
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Cyclization to form triazolopyrimidine | Hydrazine, β-dicarbonyl, reflux in ethanol | Core ring formation | Regioselectivity, yield |
| Introduction of 2-furyl substituent | Pd-catalyzed cross-coupling, 2-furyl boronic acid | Functionalization at C-2 | Catalyst sensitivity, side reactions |
| Acylation at C-6 | Acetyl chloride, Lewis acid catalyst | Ethanone group installation | Over-acylation, positional selectivity |
| Vinylation at C-7 | Dimethylamine, aldehyde intermediate, base | (E)-2-(dimethylamino)vinyl formation | Stereoselectivity, reaction completion |
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis involves multi-step reactions starting with heterocyclic precursors. A typical approach includes:
- Cyclocondensation : Reacting 3-amino-1,2,4-triazole derivatives with substituted aldehydes (e.g., furyl-containing aldehydes) under reflux in ethanol or DMF, often with triethylamine as a catalyst to form the triazolo-pyrimidine core .
- Functionalization : Introducing the (E)-2-(dimethylamino)vinyl group via a Knoevenagel condensation or Wittig reaction, requiring precise stoichiometry (1:1.2 molar ratio of aldehyde to triazole) and temperature control (60–80°C) .
- Purification : Recrystallization from ethanol or aqueous DMF yields pure crystalline products, verified by melting point analysis and TLC .
Q. Which analytical techniques are critical for confirming structure and purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry, with aromatic protons in the furyl group appearing at δ 7.2–7.8 ppm and vinyl protons at δ 6.3–6.9 ppm .
- X-ray Crystallography : Resolves absolute configuration and π-stacking interactions in the triazolo-pyrimidine core .
- Purity Assessment :
- Elemental Analysis (CHNS) : Validates empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
- HPLC : Purity >98% confirmed using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the (E)-2-(dimethylamino)vinyl group incorporation?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF) enhance reaction rates compared to ethanol, but ethanol reduces side reactions .
- Catalyst Use : Triethylamine (10 mol%) improves imine formation efficiency by scavenging HCl .
- Reaction Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks progress; pH adjustment to 7–8 minimizes decomposition .
- Post-Reaction Workup : Slow cooling of the reaction mixture enhances crystallization, achieving yields >75% .
Q. How can computational modeling resolve spectral data contradictions?
Discrepancies between experimental and calculated data often arise from:
- Conformational Flexibility : The vinyl group’s (E)-configuration may adopt multiple low-energy states. Density Functional Theory (DFT) simulations with implicit solvent models (e.g., SMD for ethanol) align calculated NMR shifts with experimental values .
- Crystallographic Validation : Single-crystal X-ray structures provide definitive geometric parameters (bond angles, torsion angles) to refine computational models .
- Temperature-Dependent NMR : Variable-temperature ¹H NMR (25–60°C) identifies dynamic effects causing signal splitting .
Q. What methods assess the compound’s potential biological activity?
- In Vitro Screening :
- Enzyme Inhibition Assays : Dose-dependent inhibition of kinases or cytochrome P450 isoforms (IC₅₀ values measured via fluorescence polarization) .
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Structure-Activity Relationship (SAR) : Modifying the furyl group to thiophene or pyridine alters logP and binding affinity, evaluated via molecular docking (AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
